4'-Hydroxy Azithromycin 4'-Hydroxy Azithromycin
Brand Name: Vulcanchem
CAS No.: 756825-20-4
VCID: VC0142514
InChI: InChI=1S/C38H72N2O13/c1-15-25-38(10,47)31(43)22(5)40(13)18-19(2)16-36(8,46)33(53-35-29(42)27(39(11)12)28(41)23(6)50-35)20(3)30(21(4)34(45)51-25)52-26-17-37(9,48-14)32(44)24(7)49-26/h19-33,35,41-44,46-47H,15-18H2,1-14H3/t19-,20+,21-,22-,23?,24?,25-,26+,27?,28-,29?,30+,31-,32+,33-,35+,36-,37?,38-/m1/s1
SMILES: CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(C(C(O3)C)O)N(C)C)O)(C)O)C)C)C)O)(C)O
Molecular Formula: C₃₈H₇₂N₂O₁₃
Molecular Weight: 764.98

4'-Hydroxy Azithromycin

CAS No.: 756825-20-4

Cat. No.: VC0142514

Molecular Formula: C₃₈H₇₂N₂O₁₃

Molecular Weight: 764.98

* For research use only. Not for human or veterinary use.

4'-Hydroxy Azithromycin - 756825-20-4

Specification

CAS No. 756825-20-4
Molecular Formula C₃₈H₇₂N₂O₁₃
Molecular Weight 764.98
IUPAC Name (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,5S)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
Standard InChI InChI=1S/C38H72N2O13/c1-15-25-38(10,47)31(43)22(5)40(13)18-19(2)16-36(8,46)33(53-35-29(42)27(39(11)12)28(41)23(6)50-35)20(3)30(21(4)34(45)51-25)52-26-17-37(9,48-14)32(44)24(7)49-26/h19-33,35,41-44,46-47H,15-18H2,1-14H3/t19-,20+,21-,22-,23?,24?,25-,26+,27?,28-,29?,30+,31-,32+,33-,35+,36-,37?,38-/m1/s1
SMILES CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(C(C(O3)C)O)N(C)C)O)(C)O)C)C)C)O)(C)O

Introduction

Chemical Structure and Properties

4'-Hydroxy Azithromycin is characterized by its specific molecular structure and chemical properties that differentiate it from the parent compound azithromycin. Understanding these properties is essential for researchers working with this compound.

Molecular Information

The molecular properties of 4'-Hydroxy Azithromycin are fundamental to understanding its behavior in various research applications. The compound has the following key characteristics:

Table 1: Key Molecular Properties of 4'-Hydroxy Azithromycin

PropertyValue
Molecular FormulaC38H72N2O13
Molecular Weight765.0 g/mol
IUPAC Name(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
Standard InChIInChI=1S/C38H72N2O13/c1-15-25-38(10,47)31(43)22(5)40(13)18-19(2)16-36(8,46)33(53-35-29(42)27(39(11)12)28(41)23(6)50-35)20(3)30(21(4)34(45)51-25)52-26-17-37(9,48-14)32(44)24(7)49-26/h19-33,35,41-44,46-47H,15-18H2,1-14H3/t19-,20+,21-,22-,23-,24+,25-,26+,27+,28-,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
Standard InChIKeyILOTYWFVECJHDW-NHXRTCG

These molecular specifications provide researchers with essential information for identifying and working with 4'-Hydroxy Azithromycin in laboratory settings.

Structural Characteristics

4'-Hydroxy Azithromycin is distinguished by its modification in the glycosylation at the C11 position compared to azithromycin. This structural modification is significant as it potentially alters the compound's biological activity and physicochemical properties.

Like its parent compound, 4'-Hydroxy Azithromycin belongs to the macrolide class of antibiotics, which are characterized by a large macrocyclic lactone ring. Azithromycin has a 15-membered lactone ring, which distinguishes it from other macrolides like erythromycin and clarithromycin that have 14-membered rings . This structural feature contributes to azithromycin's distinct pharmacokinetic profile and mechanism of action, and similar principles may apply to 4'-Hydroxy Azithromycin, though with potential modifications due to the hydroxyl group at the 4' position.

Comparison with Azithromycin

Understanding the similarities and differences between 4'-Hydroxy Azithromycin and its parent compound provides valuable context for researchers. While both share the core macrolide structure, the hydroxyl modification at the 4' position in 4'-Hydroxy Azithromycin may confer different properties.

Table 2: Comparison of 4'-Hydroxy Azithromycin and Azithromycin

Feature4'-Hydroxy AzithromycinAzithromycin
Lactone Ring Size15-membered15-membered
Distinctive ModificationHydroxyl group at 4' positionStandard glycosylation pattern
Primary UseResearch compoundClinical antibiotic
Mechanism of ActionPresumably similar to azithromycin (ribosomal binding)Binds to the 50S subunit of the bacterial ribosome
CYP3A4 InteractionUnknownWeak inhibitor compared to other macrolides
Development StageResearch compoundApproved drug

Synthesis and Preparation

The synthesis of 4'-Hydroxy Azithromycin involves complex organic chemistry techniques and requires precise control over reaction conditions to ensure the desired modification is achieved without altering other parts of the molecule.

Key Considerations in Preparation

The preparation of 4'-Hydroxy Azithromycin requires attention to several key factors to ensure the quality and purity of the final product:

  • Starting material quality: The purity of the azithromycin used as starting material is crucial for successful synthesis.

  • Reaction conditions: Temperature, solvent selection, and reaction time must be carefully controlled to achieve selective modification.

  • Purification techniques: Appropriate purification methods must be employed to isolate the desired product from reaction by-products, which can be challenging as noted in research on similar azithromycin derivatives .

  • Analytical verification: Techniques such as NMR spectroscopy, mass spectrometry, and HPLC are essential for confirming the structure and purity of the synthesized compound.

Research Applications

As a derivative of azithromycin, 4'-Hydroxy Azithromycin holds potential for various research applications, particularly in understanding structure-activity relationships of macrolide antibiotics and developing improved therapeutic agents.

Current Research Uses

4'-Hydroxy Azithromycin is primarily used in research settings for:

  • Structure-activity relationship studies: By comparing its properties with those of azithromycin and other derivatives, researchers can gain insights into how specific structural modifications affect the biological activity of macrolide antibiotics.

  • Development of new antibiotics: The compound may serve as an intermediate or model in the development of novel macrolide antibiotics with improved properties, similar to how other azithromycin derivatives have been developed .

  • Metabolic studies: As a potential metabolite of azithromycin, 4'-Hydroxy Azithromycin may be used in studies investigating the metabolism of macrolide antibiotics.

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